Nilutamide

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Combination Therapy for Advanced Prostate Cancer

Nilutamide is often used in combination with androgen deprivation therapy (ADT) for advanced prostate cancer. ADT aims to reduce testosterone levels, a key driver of prostate cancer growth. Research focuses on optimizing treatment regimens by evaluating the efficacy and safety of combining Nilutamide with other therapeutic agents, such as docetaxel (a chemotherapy drug) or abiraterone (another antiandrogen) [1]. These studies aim to improve patient outcomes by potentially delaying disease progression or extending survival rates.

Source

Presti J Jr, et al. "Docetaxel and Nilutamide for Patients With Metastatic Castration-Resistant Prostate Cancer (STAMPEDE): A Randomized Double-Blind Phase III Trial." Journal of Clinical Oncology (2015)

Understanding Nilutamide's Mechanism of Action

Despite its established clinical use, the complete mechanism by which Nilutamide exerts its anti-cancer effects remains under investigation. Research is ongoing to explore how Nilutamide interacts with androgen receptors and other cellular pathways involved in prostate cancer progression [2]. A deeper understanding of these mechanisms could lead to the development of more targeted therapies or the identification of biomarkers that predict patient response to Nilutamide treatment.

Source

Lin HK, et al. "Androgen Receptor Signaling in Castration-Resistant Prostate Cancer." Endocrine Reviews (2009)

Investigating Nilutamide for Earlier Stages of Prostate Cancer

Current clinical use of Nilutamide primarily focuses on advanced prostate cancer. Research is exploring the potential benefits of using Nilutamide in earlier disease stages, potentially alongside surgery or radiation therapy. These studies aim to determine if Nilutamide can improve treatment outcomes by preventing or delaying cancer recurrence [3].

Source

Widmark A, et al. "Nilutamide after Radical Prostatectomy for Prostate Cancer: A Randomized, Double-Blind, Placebo-Controlled Trial (SPARTAN)." Journal of the National Cancer Institute (2011)

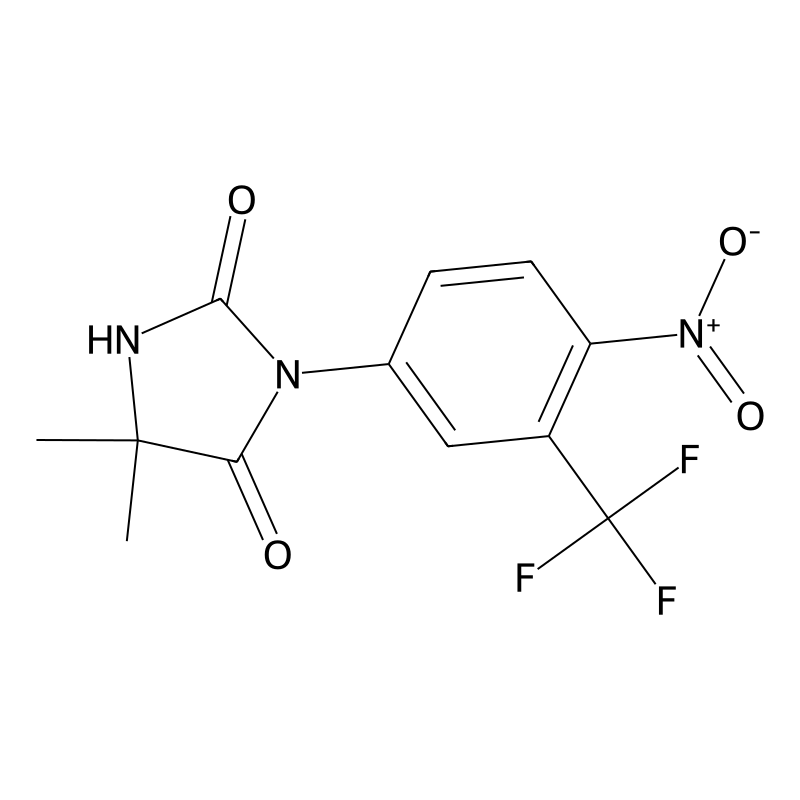

Nilutamide is a nonsteroidal antiandrogen primarily utilized in the treatment of prostate cancer. It functions by selectively antagonizing the androgen receptor, thereby inhibiting the effects of androgens such as testosterone and dihydrotestosterone in both normal and malignant prostatic tissues. This mechanism is crucial since prostate cancer often relies on androgens for growth and proliferation. Nilutamide has a chemical formula of C₁₂H₁₀F₃N₃O₄ and is known for its high affinity for androgen receptors, although its binding affinity is less than that of other antiandrogens like bicalutamide .

Nilutamide undergoes various metabolic transformations in the body, primarily through the cytochrome P450 enzyme system. The major metabolic pathway involves the reduction of its nitro group, leading to several metabolites, with the hydroxymethylnitro derivative being the most notable due to its weak androgen receptor binding affinity. Less than 2% of nilutamide is excreted unchanged in urine, indicating extensive metabolism .

Key Reactions:- Reduction of Nitro Group: The nitro group in nilutamide is reduced during metabolism, resulting in various metabolites.

- Cytochrome P450 Interaction: Nilutamide inhibits several cytochrome P450 enzymes, including CYP1A2, CYP2C9, and CYP3A4, which can affect the metabolism of co-administered drugs .

Nilutamide exhibits significant antiandrogenic activity by blocking androgen receptor activation. Its primary biological effects include:

- Inhibition of Androgen Action: By competing with androgens for binding to their receptors, nilutamide prevents androgen-mediated growth stimulation in prostate cancer cells.

- Impact on Tumor Growth: Clinical studies have shown that nilutamide can lead to tumor regression and improved survival rates in patients with metastatic prostate cancer when used alongside surgical or medical castration .

- Adverse Effects: Common side effects include hot flashes, gynecomastia, diarrhea, and potential liver toxicity. Notably, it can cause a disulfiram-like reaction when alcohol is consumed .

The synthesis of nilutamide involves several steps starting from readily available precursors. One common synthetic route includes:

- Formation of the Hydantoin Core: The initial step involves creating a hydantoin structure through condensation reactions.

- Introduction of Functional Groups: Subsequent steps introduce trifluoromethyl and nitro groups to achieve the final compound structure.

- Purification: The final product is purified through crystallization or chromatography techniques to ensure high purity levels suitable for pharmaceutical use .

Nilutamide's primary application is in the treatment of advanced prostate cancer. It is often administered in combination with surgical castration or luteinizing hormone-releasing hormone agonists to enhance therapeutic efficacy. Other potential applications include:

- Management of Hormone-Refractory Prostate Cancer: In cases where traditional therapies fail.

- Research Studies: Investigating its effects on other androgen-dependent conditions .

Nilutamide interacts with various drugs due to its inhibition of cytochrome P450 enzymes. Notable interactions include:

- Increased Levels of Co-administered Drugs: Drugs metabolized by CYP2C19 may have increased serum levels when taken with nilutamide.

- Potential Drug Interactions: Caution is advised when combining nilutamide with drugs that have a narrow therapeutic index (e.g., warfarin) due to altered metabolism .

Nilutamide belongs to a class of compounds known as nonsteroidal antiandrogens (NSAAs). Here are some similar compounds:

| Compound Name | Relative Binding Affinity | Unique Characteristics |

|---|---|---|

| Bicalutamide | Higher than nilutamide | More potent antiandrogen; fewer side effects |

| Flutamide | Similar to nilutamide | First-generation antiandrogen; associated with hepatotoxicity |

| Enzalutamide | Higher than nilutamide | Second-generation antiandrogen; more effective against castration-resistant prostate cancer |

| Apalutamide | Higher than nilutamide | Also targets androgen receptor mutations; more potent in advanced cases |

Uniqueness of Nilutamide

Nilutamide's unique profile includes its long half-life allowing for once-daily dosing and its specific side effect profile, including potential visual disturbances and disulfiram-like reactions when alcohol is consumed. While it shares structural similarities with other NSAAs, its specific metabolic pathways and interactions set it apart from others in clinical use .

Nilutamide exhibits polymorphism with five distinct crystalline forms identified in the literature. The characterization of these polymorphic forms has been accomplished through single-crystal X-ray diffraction analysis, revealing significant structural diversity among the different modifications [1] [2] [3].

Form II and Form III were discovered during attempts to obtain new cocrystals of nilutamide, representing alternative polymorphic modifications of the compound [2] [3]. Form II adopts a triclinic crystal system with space group P1̄, exhibiting unit cell dimensions of a = 7.5763 Å, b = 8.5961 Å, c = 10.7211 Å, with angles α = 100.721°, β = 99.964°, γ = 91.329°, and a volume of 674.59 ų [5]. Form III crystallizes in the monoclinic system, space group C2/c, with parameters a = 11.1754 Å, b = 10.0868 Å, c = 23.6466 Å, β = 101.8274°, and V = 2608.95 ų [5]. Both Forms II and III contain one symmetry-independent molecule in their asymmetric units (Z′ = 1) [3].

Forms IV and V represent newly discovered polymorphic modifications that emerged during cocrystallization studies with adenine and orotic acid monohydrate [1]. These forms exhibit distinctive structural characteristics, containing multiple symmetry-independent molecules in their asymmetric units. Form IV possesses Z′ = 3, while Form V has Z′ = 2, contrasting with the previously reported forms that all had Z′ = 1 [1]. The presence of multiple molecules in the asymmetric unit suggests complex packing arrangements and potentially different intermolecular interaction patterns compared to the simpler forms.

The crystallographic data reveal substantial variations in unit cell volumes among the polymorphs, ranging from 674.59 ų for Form II to 2608.95 ų for Form III. This significant volume difference indicates distinct molecular packing arrangements and density variations between the polymorphic forms [3] [5].

Thermodynamic Stability Relationships Between Polymorphic Forms

The thermodynamic stability relationships among nilutamide polymorphs have been established through comprehensive physicochemical characterization using thermal analysis, solution calorimetry, solubility measurements, and sublimation studies [2] [3]. These investigations have revealed that Form I represents the thermodynamically most stable solid phase across the temperature range investigated.

Form I and Form II demonstrate a monotropic relationship, wherein Form I maintains thermodynamic stability over Form II across all temperatures below their respective melting points [2] [3]. This monotropic behavior indicates that Form II cannot spontaneously convert to Form I through heating alone, and any transformation would require dissolution and recrystallization processes [3].

The thermodynamic stability order has been confirmed through multiple analytical approaches. Solution calorimetry measurements provided direct energetic comparisons between the polymorphic forms, while solubility studies revealed the relative thermodynamic activities of the different modifications [3]. Sublimation experiments further corroborated the stability relationships by measuring the vapor pressures of the different polymorphs.

Computational lattice energy calculations using various Density Functional Theory approaches have been employed to validate the experimental stability relationships [2] [3]. Periodic Density Functional Theory calculations at the B3LYP-D3/6-31(F+)G(d,p) and PBEh-3c/def2-mSVP levels of theory provided the most accurate lattice energy values when compared against experimental data [3]. These calculations successfully predicted the correct stability order, with PIXEL and PBEh-3c/def2-mSVP methods being the only approaches that accurately ranked Forms I and II according to their experimentally determined stability [3].

For Forms IV and V, comprehensive thermodynamic characterization has been limited due to challenges in obtaining bulk phase-pure materials [1]. The concomitant crystallization of multiple solid forms and poor reproducibility of crystallization trials have hindered the acquisition of sufficient quantities for detailed thermodynamic studies [1]. However, the fact that these forms appear during specific crystallization conditions suggests they represent kinetically favored modifications under certain circumstances, even though they are likely thermodynamically metastable relative to Form I.

Crystal Packing Analysis and Intermolecular Interactions

The crystal packing arrangements of nilutamide polymorphs are characterized by distinctive intermolecular interaction patterns that govern the structural organization within each modification. Hydrogen bonding represents the primary intermolecular force directing the crystal packing in all polymorphic forms, with N-H···O interactions playing crucial roles [6] [4].

In Form I, the molecular arrangement is stabilized by intermolecular N-H···O hydrogen bonding interactions. Specifically, the N14-H14···O12 hydrogen bond exhibits a distance of 2.894 Å with an angle of 172.3°, forming chains of molecules oriented parallel to the crystallographic c axis [4]. The imidazoline ring maintains planarity with a maximum deviation of 0.0396 Å, while forming a dihedral angle of 51.49° with the benzene ring [4]. This molecular conformation facilitates optimal hydrogen bonding geometry and contributes to the stability of the crystal structure.

Hirshfeld surface analysis has been employed to understand the intermolecular interaction patterns and quantify the contributions of different contact types in the polymorphic structures [1]. This analysis provides comprehensive visualization of the molecular surfaces and identifies regions of close intermolecular contact, enabling detailed comparison of packing arrangements between different polymorphic forms.

The crystal structures reveal the formation of amide dimers and catemer structures, which represent fundamental supramolecular synthons in nilutamide polymorphs [1]. These recurring structural motifs arise from the specific hydrogen bonding capabilities of the imidazolidine-2,4-dione moiety, creating predictable interaction patterns that influence the overall crystal architecture.

Conformational analysis has revealed variations in molecular geometry between different polymorphic forms, contributing to the observed packing differences [1]. While all forms contain the same molecular connectivity, subtle changes in torsional angles and molecular conformations lead to distinct packing arrangements and intermolecular interaction networks.

The structural analysis has also identified the prominence of various secondary interactions beyond hydrogen bonding, including van der Waals contacts and weak electrostatic interactions. These weaker forces contribute to the overall stability of the crystal structures and influence the relative energetics of different polymorphic modifications [1].

Forms IV and V, characterized by their higher Z′ values, exhibit more complex packing arrangements due to the presence of multiple symmetry-independent molecules [1]. This structural complexity suggests the existence of different molecular conformations or orientations within the same crystal structure, potentially leading to distinct intermolecular interaction environments for different molecules within the asymmetric unit.

Hydrate and Solvate Formation Mechanisms

Nilutamide demonstrates a notable propensity for hydrate formation, as evidenced by the discovery of a hydrated form with the composition [Nil·H₂O] (2:0.57) during cocrystallization experiments [1]. This hydrate formation represents a significant aspect of the polymorphic landscape of nilutamide, providing insights into the compound's interaction with water molecules and solvent incorporation mechanisms.

The hydrate formation mechanism involves the incorporation of water molecules into the crystal lattice structure through hydrogen bonding interactions. The stoichiometry of [Nil·H₂O] (2:0.57) indicates a non-stoichiometric hydrate, where approximately 0.57 water molecules are present per two nilutamide molecules [1]. This fractional hydration suggests either partial occupancy of water sites within the crystal structure or the presence of water molecules in channel-like arrangements.

Crystal structure elucidation through single-crystal X-ray diffraction has revealed the structural arrangement of water molecules within the hydrate lattice [1]. The water molecules likely participate in hydrogen bonding networks that bridge nilutamide molecules, contributing to the overall stability of the hydrated form. The specific positioning and orientation of water molecules within the crystal structure provide insights into the preferential hydration sites and the molecular recognition processes involved in hydrate formation.

Thermal analysis has demonstrated that the nilutamide hydrate undergoes dehydration upon heating, with the water molecules being eliminated to yield Form II [1]. This transformation pathway indicates that the hydrate serves as a precursor to specific polymorphic forms, suggesting structure-directing effects of the initial hydration state on the final anhydrous product. The dehydration process represents a solid-state transformation that maintains certain structural features from the hydrated precursor.

The formation mechanisms of the hydrate have been found to be closely related to the crystallization conditions employed during cocrystallization attempts [1]. The presence of coformers such as adenine and orotic acid monohydrate during crystallization experiments led to the simultaneous formation of the hydrate along with new polymorphic forms, indicating complex crystallization behavior and potential competition between different solid-state forms.

Despite successful structural characterization, obtaining bulk phase-pure hydrate materials has proven challenging due to concomitant crystallization phenomena [1]. The poor reproducibility of crystallization trials suggests that hydrate formation is kinetically controlled and sensitive to specific experimental conditions, including temperature, humidity, crystallization rate, and the presence of other molecular species.

The solvate formation propensity of nilutamide extends beyond simple hydration, as evidenced by the formation of various solid forms during cocrystallization attempts with different molecular partners [1]. This behavior suggests that nilutamide possesses flexible hydrogen bonding capabilities that can accommodate different solvent molecules or coformers, leading to diverse solid-state forms depending on the crystallization environment.

The traditional synthesis of nilutamide has evolved through several distinct approaches, each with its own advantages and limitations. The first reported route, developed by the French company Roussel-Uclaf, established the foundational methodology that subsequent synthetic strategies would attempt to improve upon [1].

Route 1: The Original Roussel-Uclaf Method

The pioneering synthetic route begins with 4-nitro-3-trifluoromethylaniline as the primary precursor [1]. This method involves three critical steps: first, the aniline precursor reacts with phosgene to generate the corresponding isocyanate intermediate; second, this isocyanate undergoes cyclization with 2-amino-2-cyanopropane to form an intermediate hydantoin derivative; finally, hydrolysis under acidic conditions yields nilutamide [1]. However, this approach presents significant safety and environmental concerns due to the use of highly toxic phosgene gas and the requirement for corrosive hydrochloric acid heating, which causes substantial equipment degradation [1].

Route 2: Diazotization-Based Synthesis

Li Qian and colleagues developed an alternative approach that circumvents the use of phosgene [1]. This method employs 4-nitro-3-trifluoromethylaniline as the starting material, which undergoes diazotization in sulfuric acid followed by iodination to produce the corresponding iodobenzene intermediate [1]. The subsequent Ullmann coupling reaction with 5,5-dimethylhydantoin in N,N-dimethylformamide (DMF) under copper oxide catalysis yields the target compound [1]. While this route eliminates phosgene usage, it introduces other challenges including the generation of acidic wastewater during diazotization and the employment of heavy metal catalysts that pose environmental contamination risks [1].

Route 3: Modified Diazotization Approach

Tao Xiaohong and coworkers reported a three-step synthesis beginning with m-trifluoromethylaniline [1]. The process involves initial diazotization and iodination under acidic conditions, followed by nitration to introduce the nitro group, and culminating in Ullmann coupling with 5,5-dimethylhydantoin [1]. This method achieved an overall yield of 35% but suffered from multiple disadvantages including the use of both sulfuric and nitric acids, formation of regioisomers during nitration, and difficulties in purification [1]. Additionally, the heavy metal catalysts required for the final coupling step presented significant challenges for pharmaceutical-grade production due to potential residual contamination [1].

| Route | Starting Material | Key Intermediates | Overall Yield | Primary Limitations |

|---|---|---|---|---|

| Roussel-Uclaf | 4-nitro-3-trifluoromethylaniline | Isocyanate, Hydantoin derivative | Variable | Phosgene toxicity, equipment corrosion |

| Li Qian et al. | 4-nitro-3-trifluoromethylaniline | Iodobenzene | Not specified | Heavy metals, acidic waste |

| Tao Xiaohong et al. | m-trifluoromethylaniline | Iodobenzene, Nitrated product | 35% | Multiple strong acids, isomer formation |

Catalytic Strategies for Nitro Group Introduction

The introduction and manipulation of nitro groups in nilutamide synthesis has been extensively studied, with particular focus on both their incorporation during synthesis and their subsequent reduction for metabolic studies [2] [3].

Direct Nitration Strategies

Traditional nitration approaches have utilized conventional nitrating mixtures of concentrated nitric and sulfuric acids [1]. However, these methods often lack regioselectivity and generate significant quantities of acidic waste. The nitration step in Route 3 exemplifies these challenges, where the formation of isomeric products complicates purification and reduces overall efficiency [1].

Alternative Nitro Group Introduction Methods

Recent developments have explored more selective approaches to nitro group introduction. These include the use of acetyl nitrate as a milder nitrating agent and metal-catalyzed nitration reactions that offer improved regioselectivity [3]. However, these methods have not yet been specifically applied to nilutamide synthesis on an industrial scale.

Catalytic Nitro Group Reduction

Understanding nitro group reactivity has been crucial for nilutamide metabolism studies. Research has demonstrated that the nitro group in nilutamide can be selectively reduced to hydroxylamine and amine products under various catalytic conditions [2] [4]. Nitric oxide synthases have been shown to catalyze the reduction of nilutamide's nitro group to the corresponding hydroxylamine, with the reaction proceeding through a nitro anion free radical intermediate [4]. This reductive pathway is significant for understanding the drug's metabolic fate and potential toxic effects [2] [4].

Metal-Catalyzed Approaches

Various metal catalysts have been investigated for nitro group transformations. Platinum oxide with triethyl phosphite has been employed for selective reduction to hydroxylamine derivatives [2]. Additionally, nickel-based catalysts encapsulated in nitrogen-doped carbon have shown promise for chemoselective nitro reductions, though these have not been specifically applied to nilutamide synthesis [5].

Green Chemistry Approaches in Industrial Synthesis

The pharmaceutical industry's commitment to sustainable manufacturing has driven the development of environmentally benign synthetic routes for nilutamide production [6].

Solvent-Free Methodologies

A significant advancement in green nilutamide synthesis is the development of solvent-free reaction conditions. Patent CN108218784A describes a single-step synthesis using 3-trifluoromethyl-4-cyano chlorobenzene and 5,5-dimethylhydantoin in dimethyl sulfoxide (DMSO) under basic conditions [7]. This method achieved yields of 65-66.3% while significantly reducing solvent consumption compared to traditional multi-step routes [7]. The reaction proceeds at 80°C for 6 hours using potassium hydroxide as base and potassium iodide as catalyst, offering mild conditions and simple operation [7].

Eco-Friendly Catalyst Systems

Patent documentation reveals the development of transition metal-free catalytic systems for nilutamide synthesis [6]. The KF/Al₂O₃ system has been employed as an environmentally benign catalyst for N-arylation reactions under solventless conditions [6]. This approach eliminates the need for toxic transition metal catalysts while maintaining good reaction efficiency [6].

Green Protecting Group Strategies

Recent synthetic approaches have incorporated biodegradable protecting groups in nilutamide synthesis. Patent CN114605331A demonstrates the use of readily removable protecting groups such as tert-butoxycarbonyl (Boc), benzyloxycarbonyl (Cbz), and fluorenylmethoxycarbonyl (Fmoc) groups [1]. These protecting groups can be removed under mild conditions, reducing the environmental impact of the deprotection steps [1].

Water-Based Reaction Systems

Inspired by green chemistry principles, researchers have developed water-compatible synthetic routes. The Bucherer-Bergs hydantoin synthesis has been adapted for aqueous conditions, enabling the formation of hydantoin scaffolds in environmentally benign solvents [8] [9]. Microwave-assisted synthesis in water has achieved yields ranging from 34% to 89% for various hydantoin derivatives, demonstrating the viability of aqueous reaction media [8] [9].

Process Intensification through Microwave Technology

Microwave-assisted synthesis has emerged as a powerful tool for green nilutamide production. Sequential two-step, one-pot microwave-assisted protocols have been developed that eliminate the need for column chromatography while achieving rapid reaction completion [8] [9]. These methods demonstrate exceptional functional group tolerance and align with green chemistry principles by reducing energy consumption and reaction times [8] [9].

| Green Chemistry Approach | Key Features | Environmental Benefits | Industrial Applicability |

|---|---|---|---|

| Solvent-free synthesis | KF/Al₂O₃ catalyst, no organic solvents | Eliminates solvent waste | High - simple operation |

| Water-based reactions | Aqueous reaction medium | Non-toxic solvent system | Moderate - requires optimization |

| Microwave-assisted | Rapid heating, reduced reaction times | Lower energy consumption | High - established technology |

| Biodegradable protecting groups | Easily removable under mild conditions | Reduced waste generation | High - compatible with existing processes |

Patent Landscape for Production Methodologies

The intellectual property landscape surrounding nilutamide synthesis reflects the evolution of manufacturing technologies and the ongoing pursuit of more efficient production methods [10] [11].

Core Synthetic Patents

The fundamental patents for nilutamide synthesis originated from Roussel-Uclaf's work in the 1970s, with French patent FR7533084A establishing the basic phosgene-based synthetic route [1]. This patent describes the multi-step process involving isocyanate formation and subsequent cyclization, establishing the foundation for commercial production [1].

Process Improvement Patents

Subsequent patent filings have focused on overcoming the limitations of the original synthesis. Patent CN108218784A represents a significant departure from traditional approaches by describing a single-step synthesis that eliminates the need for phosgene and reduces the number of synthetic steps [7]. This patent claims the use of 3-trifluoromethyl-4-cyano chlorobenzene as an alternative starting material, enabling a more direct route to the target compound [7].

Patent CN114605331A describes an innovative one-pot methodology that employs protected amine precursors and amide coupling reagents [1]. This approach offers several advantages including mild reaction conditions, higher yields (up to 77.9%), and the ability to scale the process for industrial production [1]. The patent specifically claims the use of 1,1-carbonyldiimidazole (CDI) as a coupling reagent and various organic bases for cyclization [1].

Manufacturing Process Patents

Industrial manufacturing patents have addressed specific operational challenges such as catalyst recovery, solvent recycling, and waste minimization. Patent applications have described continuous flow processes for hydantoin derivative synthesis, enabling more efficient large-scale production [12]. These patents emphasize process intensification and the integration of purification steps within the synthetic sequence [12].

Green Chemistry Patents

Recent patent activity has increasingly focused on environmentally sustainable processes. Patent filings have described transition metal-free catalytic systems, aqueous reaction conditions, and microwave-assisted synthetic protocols [6]. These patents reflect the industry's response to regulatory pressure for greener manufacturing processes and improved environmental stewardship [6].

Regional Patent Distribution

The geographic distribution of nilutamide synthesis patents reveals concentration in major pharmaceutical manufacturing regions. Chinese patent applications have been particularly active, reflecting the country's growing role in active pharmaceutical ingredient (API) production [1] [7]. European and American patent filings have focused more on process optimization and environmental compliance [6].

| Patent Family | Key Innovation | Filing Region | Industrial Impact |

|---|---|---|---|

| CN108218784A | Single-step synthesis, phosgene-free | China | High - simplified manufacturing |

| CN114605331A | One-pot methodology, protected intermediates | China | High - scalable process |

| Green chemistry patents | Transition metal-free catalysis | Global | Moderate - environmental compliance |

| Flow chemistry patents | Continuous manufacturing | Europe/US | Emerging - process intensification |

Future Patent Trends

Emerging patent applications suggest continued focus on sustainable manufacturing, process automation, and the integration of artificial intelligence for reaction optimization. Patents describing machine learning-assisted synthetic route design and automated process control systems are expected to play increasingly important roles in future nilutamide manufacturing [13].

The patent landscape also reveals growing interest in combination therapies and novel nilutamide derivatives, which may drive demand for more flexible and efficient synthetic methodologies. Patents describing modular synthetic approaches that can accommodate structural modifications are likely to become increasingly valuable as personalized medicine approaches gain prominence [13].

Purity

Physical Description

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

LogP

1.8

Appearance

Storage

UNII

GHS Hazard Statements

H301 (100%): Toxic if swallowed [Danger Acute toxicity, oral];

H360 (97.5%): May damage fertility or the unborn child [Danger Reproductive toxicity];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

FDA Label

Livertox Summary

Drug Classes

NCI Cancer Drugs

US Brand Name(s): Nilandron

FDA Approval: Yes

Nilutamide is approved to treat: Prostate cancer that has metastasized (spread to other parts of the body). It is used in patients who have had surgery to remove the testicles ( orchiectomy ).

Pharmacology

Nilutamide is a synthetic, nonsteroidal agent with antiandrogenic properties. Nilutamide preferentially binds to androgen receptors and blocks androgen receptor activation by testosterone and other androgens; this agent may inhibit androgen-dependent growth of normal and neoplastic prostate cells. (NCI04)

MeSH Pharmacological Classification

ATC Code

L02 - Endocrine therapy

L02B - Hormone antagonists and related agents

L02BB - Anti-androgens

L02BB02 - Nilutamide

Mechanism of Action

KEGG Target based Classification of Drugs

Estrogen like receptors

3-Ketosteroid receptor

NR3C4 (AR) [HSA:367] [KO:K08557]

Pictograms

Acute Toxic;Health Hazard

Other CAS

Absorption Distribution and Excretion

Nilutamide is extensively metabolized andless than 2% of the drug is excreted unchanged in urine after 5 days. Fecal elimination is negligible, ranging from 1.4% to 7% of the dose after 4 to 5 days.

Metabolism Metabolites

The results of a human metabolism study using 14C-radiolabelled tablets show that nilutamide is extensively metabolized and less than 2% of the drug is excreted unchanged in urine after 5 days. Route of Elimination: Nilutamide is extensively metabolized andless than 2% of the drug is excreted unchanged in urine after 5 days. Fecal elimination is negligible, ranging from 1.4% to 7% of the dose after 4 to 5 days. Half Life: 38.0-59.1 hours

Wikipedia

2,3-Bisphosphoglyceric_acid

Biological Half Life

Use Classification

Dates

Polymorphic forms of antiandrogenic drug nilutamide: structural and thermodynamic aspects

Artem O Surov, Alexander P Voronin, Ksenia V Drozd, Matvey S Gruzdev, German L Perlovich, Jupally Prashanth, Sridhar BalasubramanianPMID: 33908506 DOI: 10.1039/d1cp00793a

Abstract

Attempts to obtain new cocrystals of nonsteroidal antiandrogenic drug nilutamide produced alternative polymorphic forms of the compound (Form II and Form III) and their crystal structures were elucidated by single-crystal X-ray diffraction. Apart from the cocrystallization technique, lyophilization was found to be an effective strategy for achieving polymorph control of nilutamide, which was difficult to obtain by other methods. The physicochemical properties and relative stability of the commercial Form I and newly obtained Form II were comprehensively investigated by a variety of analytical methods (thermal analysis, solution calorimetry, solubility, and sublimation), whereas for Form III, only a handful of experimental parameters were obtained due to the elusive nature of the polymorph. Form I and Form II were found to be monotropically related, with Form I being confirmed as the thermodynamically most stable solid phase. In addition, the performance of different DFT-D and semi-empirical schemes for lattice energy calculation and polymorph energy ranking was compared and analysed. Lattice energy calculations using periodic DFT at B3LYP-D3/6-31(F+)G(d,p) and PBEh-3c/def2-mSVP levels of theory were found to provide the most accurate lattice energy values for Form I against experimental data, while PIXEL and PBEh-3c/def2-mSVP were the only methods that predicted the correct order of stability of Forms I and II.Rational design and preparation of copper vanadate anchored on sulfur doped reduced graphene oxide nanocomposite for electrochemical sensing of antiandrogen drug nilutamide using flexible electrodes

Tata Sanjay Kanna Sharma, Kuo-Yuan HwaPMID: 33279323 DOI: 10.1016/j.jhazmat.2020.124659

Abstract

Copper vanadate nanoparticles (CuV

O

) are synthesized by using a simple hydrothermal method and later anchored with sulfur-doped reduced graphene oxide (S-rGO) by using ultrasonication to form a hybrid nanocomposite. The synthesized composite underwent characterizations like X-ray diffraction analysis (XRD), Raman spectroscopy, Fourier transform infrared spectroscopy (FT-IR), Dynamic ray scattering-Ultra violet-visible spectroscopy (DRS-UV-visible) and X-ray photoelectron spectroscopically revealed the triclinic pattern of the P 1̅ space group of α-Cu

V

O

and the reduced oxygen deficiency state of metal centers (Cu

or V

) resulting with oxides of mixed-valence oxidative states and forming of Cu-O bond. Morphological analysis was carried out by using transmission electron microscopy (TEM) and Field emission scanning electron microscopy (FE-SEM) with elemental mapping and EDX analysis. Furthermore, a novel electrochemical sensor is prepared by using the hybrid sCu

V

O

/S-rGO nanocomposite on to a disposable screen-printed carbon paste electrode (SPCE) for electrochemical sensing of antiandrogen drug nilutamide (NLT). This report reveals excellent activity in determining NLT with a low detection limit of 0.00459 nM for the linear range of 0.001-15 μM with high sensitivity of 26.2605 µA µM

cm

. Further, electrode performance showed appreciable performance in real-time monitoring of biological samples like human blood serum, urine samples.

Stromal-AR influences the growth of epithelial cells in the development of benign prostate hyperplasia

Gaurav Chauhan, Avani Mehta, Sarita GuptaPMID: 32504365 DOI: 10.1007/s11010-020-03773-z

Abstract

Activation of epithelial-AR signaling is identified as the major cause of hyperproliferation of the cells during benign and malignant prostate conditions. However, the contribution of stromal-AR is also precarious due to its secretory actions that contribute to the progression of benign and malignant tumors. The present study was aimed to understand the influence of stromal-AR mediated actions on epithelial cells during BPH condition. The secretome (conditioned media-CM) was collected from AR agonist (testosterone-propionate-TP) and antagonist (Nilutamide-Nil) treated BPH patient-derived stromal cells and exposed to BPH epithelial cells. Epithelial cells exhibited increased cell proliferation with the treatment of CM derived from TP-treated stromal cells (TP-CM) but did not support the clonogenic growth of BPH epithelial cells. However, CM derived from Nil-treated stromal cells (Nil-CM) depicted delayed and aggressive BPH epithelial cell proliferation with increased clonogenicity of BPH epithelial cells. Further, decreased AR levels with increased cMyc transcripts and pAkt levels also validated the clonogenic transformation under the paracrine influence of inhibition of stromal-AR. Moreover, the CM of stromal-AR activation imparted positive regulation of basal/progenitor pool through LGR4, β-Catenin, and ΔNP63α expression. Hence, the present study highlighted the restricted disease progression and retains the basal/progenitor state of BPH epithelial cells through the activation of stromal-AR. On the contrary, AR-independent aggressive BPH epithelial cell growth due to paracrine action of loss stromal-AR directs us to reform AR pertaining treatment regimes for better clinical outcomes.Synthesis of Deuterium Labeled 5, 5-Dimethyl-3-(α, α, α-trifluoro-4-nitro-m-tolyl) Hydantoin

Ratna Sekhar Bolla, Narasimha Murthy Gandikota, Ivaturi Venkata Kasi ViswanathPMID: 30854946 DOI: 10.2174/1874471012666181130162731

Abstract

Stable and non-radioactive isotope labeled compounds gained significance in recent drug discovery and other various applications such as bio-analytical studies. The modern bioanalytical techniques can study the adverse therapeutic effects of drugs by comparing isotopically labeled internal standards. A well-designed labeled compound can provide high-quality information about the identity and quantification of drug-related compounds in biological samples. This information can be very useful at key decision points in drug development. In this study, we tried to synthesize Nilutamide- d6 which can be useful to study the adverse effects of Nilutamide, and based on these can modify or widen the new drug derivatives. Nilutamide is a nonsteroidal antiandrogen which is used in the treatment of prostate cancer. The aim of this study was to develop a synthetic approach to prepare deuterium labeled [2H6]-5, 5-dimethylimidazolidine-2, 4-dione and [2H6]-nilutamide.Since nilutamide is a derivative of hydantoin, it involves the synthesis of Dimethylhydantoin via Bucherer-Bergs hydantoin synthesis, followed by oxidative N-arylation with 4-iodo-1-nitro-2- (trifluoromethyl) benzene.

We successfully synthesized [2H6]-nilutamide and [2H6]-dimethylhydantoin with good isotopic purity, measured to be of adequate quality for use as internal standards in bio-analytical studies. A brief mechanistic study of Bucherer-Bergs hydantoin reaction was carried and the reason for possible H/D exchange was explained.

Echinacoside‑induced nitric oxide production in endothelial cells: Roles of androgen receptor and the PI3K‑Akt pathway

Li Gu, Danhong Lian, Yimei Zheng, Wei Zhou, Jinlei Gu, Xin LiuPMID: 31985022 DOI: 10.3892/ijmm.2020.4476

Abstract

Echinacoside (ECH) is a natural compound with an endothelium‑dependent vasodilatory effect. Nitric oxide (NO) is an important vasorelaxant released from endothelial cells. In order to examine the molecular mechanism of ECH‑induced NO production in endothelial cells, the present study investigated the involvement of androgen receptor (AR) and the phosphatidylinositol 3‑kinase (PI3K)/protein kinase B (Akt) pathway in the phosphorylation of endothelial nitric oxide synthase (eNOS) in human umbilical vein endothelial cells (HUVECs). Using the fluorescent probe DAF‑FM, the production of NO was found to be significantly increased, and eNOS was phosphorylated at Ser1177 in a concentration‑dependent manner under 0.01‑10 µM ECH treatment in HUVECs. In addition, NO production and eNOS phosphorylation induced by ECH were diminished when pretreated with the AR antagonist nilutamide, or when transfected with AR small interfering RNAs. Furthermore, the ECH‑induced phosphorylation of the Akt at Ser473 was abrogated by 5 µM wortmannin (a PI3K inhibitor). These data indicated that ECH stimulated NO production via the AR‑dependent activation of eNOS in HUVECs, and that the PI3K/Akt pathway may be involved in eNOS phosphorylation induced by ECH.Androgen deprivation therapy and depression in men with prostate cancer treated with definitive radiation therapy

Rishi Deka, Brent S Rose, Alex K Bryant, Reith R Sarkar, Vinit Nalawade, Rana McKay, James D Murphy, Daniel R SimpsonPMID: 30748008 DOI: 10.1002/cncr.31982

Abstract

There is no consensus on the association between the use of androgen deprivation therapy (ADT) and the risk of developing depression. This study investigated the association between ADT use and the development of depression, outpatient psychiatric services, inpatient psychiatric services, and suicide in a homogeneous group of men with prostate cancer (PC) treated with definitive radiation therapy (RT) after controlling for multiple sources of selection bias.This was a retrospective, observational cohort study of 39,965 veterans with PC who were treated with definitive RT and were diagnosed by the US Department of Veterans Affairs health care system between January 1, 2001, and October 31, 2015. Exposure was ADT initiation within 1 year of the PC diagnosis. The primary outcome was new development of depression. Secondary outcomes were outpatient psychiatric use, inpatient psychiatric use, and suicide.

During follow-up, 934 patients were newly diagnosed with depression, 7825 patients used outpatient psychiatric services, 358 patients used inpatient psychiatric services, and 54 patients committed suicide. In the multivariable competing risks regression model, ADT was associated with the development of depression (subdistribution hazard ratio [SHR], 1.50; 95% confidence interval [CI], 1.32-1.71; P < .001). ADT was also associated with outpatient psychiatric utilization (SHR, 1.21; 95% CI, 1.16-1.27; P < .001). Finally, ADT was not associated with inpatient psychiatric utilization or suicide.

An increase in the risk of depression and the use of outpatient psychiatric services was observed in a large cohort of men with PC who received ADT with definitive RT. These results may provide further evidence for the long-term risks of ADT for psychiatric health in the treatment of PC.

A cerium vanadate interconnected with a carbon nanofiber heterostructure for electrochemical determination of the prostate cancer drug nilutamide

Thangavelu Kokulnathan, Raj Karthik, Shen-Ming Chen, Jeyaraj Vinoth Kumar, Subramanian SakthinathanPMID: 31352538 DOI: 10.1007/s00604-019-3665-5

Abstract

Cerium vanadate resembling the shape of a hedgehog were interconnected with carbon nanofibers to give a heterostructure (referred to as CeV/CNF) that exhibits efficient catalytic activity for the electrochemical detection of the drug nilutamide (NLT). The heterostructure material and its modification were characterized by XRD, Raman spectra, XPS, FESEM, TEM, SAED, and EDX. A glassy carbon electrode was modified with the CeV/CNF nanocomposite. Best operated at -0.52 V (vs. Ag/AgCl), it exhibits a very low detection limit (2.0 nM), wide linear range (0.01-540 μM), high sensitivity (1.36 μA μMcm

) and rapid response towards NLT. It was applied to the determination of NLT in spiked human urine. Graphical abstractSchematic presentation of cerium vanadate interconnected with carbon nanofiber heterostructure for electrochemical determination of prostate cancer drug nilutamide in biological samples.

Efficacy and Safety of Nilutamide in Patients with Metastatic Prostate Cancer who Underwent Orchiectomy: A Systematic Review and Metaanalysis

Muhammed Rashid, K Shamshavali, Manik ChhabraPMID: 30648519 DOI: 10.2174/1574884714666190112151202

Abstract

Prostate cancer is the sixth leading cause of death, among all cancer deaths By 2030, this burden is expected to increase with 1.7 million new cases and 499,000 new deaths. We aimed to evaluate the efficacy and safety of Nilutamide in metastatic prostate cancer (mPCa) patients who underwent orchiectomy.A comprehensive search was conducted in the Medline/PubMed and Cochrane Library. References from included studies and studies from clinicaltrials.gov were explored without language and date restrictions. We included only randomized controlled trials, comparing the safety and efficacy of Nilutamide in Metastatic Prostate Cancer (mPCa) patients who underwent orchiectomy with placebo. The outcomes of concerns were survival and the response of drug and safety.. Quality of the included studies was assessed using the Cochrane Risk of Bias Tool. Two authors were independently involved in the study selection, data extraction and quality assessment. Disagreements between the two reviewers were resolved by consulting a third reviewer.

A total of five out of 244 studies were included in meta-analysis involving1637 participants. Nilutamide group showed improved response rate (RR=1.77, 95%CI 1.46-2.14, p<0.00001), disease progression (RR=0.59, 95%CI 0.47-0.73, p<0.00001), complete response (RR=2.13, 95%CI 1.40-3.23, p=0.003) and clinical benefit (RR=1.23, 95%CI 1.13-1.34, p<0.00001) when compared to placebo; however, stable disease favored the control group (RR=0.80, 95%CI 0.68-0.94, p=0.007). In addition, patients on Nilutamide showed prolonged progression-free survival and overall survival. Nausea and vomiting were the most common adverse events reported in Nilutamide group.

Evidence suggests that patients with mPCa who underwent orchiectomy receiving Nilutamide showed significant improvement in progression-free survival and overall survival response rate and clinical benefits in comparison with the placebo group.

Nitrogen doped carbon nanofibers loaded with hierarchical vanadium tetrasulfide for the voltammetric detection of the non-steroidal anti-prostate cancer drug nilutamide

Kumuthini Rajendran, Thangavelu Kokulnathan, Shen-Ming Chen, Joseph Anthuvan Allen, Chinnuswamy Viswanathan, Helen Annal TheresePMID: 30707311 DOI: 10.1007/s00604-019-3251-x

Abstract

An electrochemical sensor is described for the determination of nilutamide (NLM) in biological fluids. A flexible mat of nitrogen-doped carbon nanofibers (NCNFs) was prepared by electrospinning. This was followed by carbonization and the growth of one-dimensional vanadium tetrasulfide (VS) nanorods in the circumference of the NCNFs by a solvothermal route. The material was used to modify a glassy carbon electrode (GCE). Cyclic voltammetry and amperometry revealed an excellent electrocatalytic activity of the VS

/NCNF mat towards NLM at a working potential of - 0.57 V (vs Ag/AgCl). The modified GCE has a wide linear range (0.001-760 μM), a low limit of detection (90 pM), good stability, and fast response. It was used to detect NLM in spiked serum and urine samples. Graphical abstract Schematic presentation of a glassy carbon electrode (GCE) composed of free-standing nitrogen-doped carbon nanofibers decorated with vanadium tetrasulfide (Patronite) nanorods (VS

/NCNF). It was fabricated by electrospinning followed by stabilization and carbonization. The GCE responds to nilutamide (NLM) with excellent selectivity and nanomolar sensitivity.

In silico elucidation of novel anticancer lead molecules targeting human prostate specific gene-1 protein

Farheen Waziri, Ramachandran Vijayan, Tahreem Sahar, Shadab Anwar, Samudrala Gourinath, Swatantra Kumar Jain, Saima WajidPMID: 29950155 DOI: 10.1080/07391102.2018.1477623